4-(4-Biphenylyl)-2-(2-pyridyl)thiazole
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Overview
Description
4-(4-Biphenylyl)-2-(2-pyridyl)thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a pyridyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole typically involves the condensation of 4-bromobiphenyl and 2-pyridylthioamide. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)-2-(2-pyridyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(4-Biphenylyl)-2-(2-pyridyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and drug candidates.
Medicine: Explored for its therapeutic potential in various diseases. It serves as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties. It is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The biphenyl and pyridyl groups can facilitate binding to these targets, leading to modulation of their activity. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-(4-Biphenylyl)-2-(2-pyridyl)oxazole: Similar structure but with an oxygen atom in place of sulfur.
4-(4-Biphenylyl)-2-(2-pyridyl)imidazole: Contains an imidazole ring instead of a thiazole ring.
4-(4-Biphenylyl)-2-(2-pyridyl)pyrazole: Features a pyrazole ring in place of the thiazole ring.
Uniqueness
4-(4-Biphenylyl)-2-(2-pyridyl)thiazole is unique due to the presence of both biphenyl and pyridyl groups attached to the thiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with metals and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(4-phenylphenyl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)19-14-23-20(22-19)18-8-4-5-13-21-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVNZMEDWDVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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